REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:19]([O:21][CH3:22])=[O:20])[CH:5]=[C:6]2[C:11]=1[O:10][C:9]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[CH:8][C:7]2=[O:18].C([Sn](CCCC)(CCCC)[C:28]([O:30]CC)=[CH2:29])CCC.Cl>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:28]([C:2]1[CH:3]=[C:4]([C:19]([O:21][CH3:22])=[O:20])[CH:5]=[C:6]2[C:11]=1[O:10][C:9]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[CH:8][C:7]2=[O:18])(=[O:30])[CH3:29] |f:4.5.6|
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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38.5 mL
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Type
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reactant
|
Smiles
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C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
bis(triphenylphosphine) palladium (II) chloride
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Quantity
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3.05 g
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Type
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catalyst
|
Smiles
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[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
81 mL
|
Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was purged with nitrogen
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Type
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ADDITION
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Details
|
More tributyl(1-ethoxyvinyl)stannane (20 mL) and bis(triphenylphosphine) palladium (II) chloride (1.5 g) were added
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Type
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TEMPERATURE
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Details
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the reaction mixture heated for an additional 3 hrs
|
Duration
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3 h
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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TEMPERATURE
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Details
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the dark suspension heated at 45° C. for 30 min
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The dioxane was evaporated under vacuum
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in DCM
|
Type
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ADDITION
|
Details
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a saturated solution of sodium bicarbonate was added until pH 4
|
Type
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WASH
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Details
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The organic layer was washed with brine
|
Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude compound which
|
Type
|
CUSTOM
|
Details
|
was triturated in diethylether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 69.5% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |